

Spectroscopic Analysis of 5-bromo-N,N-dimethyltryptamine: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Bromo-N,N-Dimethyltryptamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N,N-dimethyltryptamine (5-Br-DMT) is a brominated indole alkaloid and a derivative of N,N-dimethyltryptamine (DMT).^[1] It is found naturally in marine sponges such as *Smenospongia aurea* and *Smenospongia echina*, and has garnered interest within the scientific community for its unique pharmacological profile and potential therapeutic applications.^{[1][2]} As a compound of interest in drug discovery and neuroscience, comprehensive analytical characterization is crucial. These application notes provide a detailed overview of the spectroscopic analysis of 5-Br-DMT, including data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed protocols for these analytical techniques are also presented to aid researchers in their own investigations.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine	[3]
Molecular Formula	C ₁₂ H ₁₅ BrN ₂	[4][5]
Molecular Weight	267.16 g/mol	[3][5]
CAS Number	17274-65-6	[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 5-Br-DMT. The following tables summarize the available ¹H and ¹³C NMR data.

¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
2.633	s	-N(CH ₃) ₂
3.006 - 3.025	m	-CH ₂ -N(CH ₃) ₂
6.550	s	H-2

Solvent and frequency not specified in the source data.

¹³C NMR Spectroscopic Data

Detailed assigned ¹³C NMR data for **5-bromo-N,N-dimethyltryptamine** is not readily available in the searched literature. General chemical shifts for tryptamine derivatives suggest the following approximate ranges:

Chemical Shift (ppm)	Assignment
~125-140	Aromatic C (indole)
~100-125	Aromatic CH (indole)
~60	-CH ₂ -N
~45	-N(CH ₃) ₂
~25	-CH ₂ -

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-Br-DMT, aiding in its identification.

m/z	Ion
267.0494	[M+H] ⁺

High-Resolution Mass Spectrometry (HR-MS) data.

The fragmentation of tryptamines in mass spectrometry typically involves cleavage of the ethylamine side chain. A characteristic fragment for N,N-dimethyltryptamines is the immonium ion [CH₂=N(CH₃)₂]⁺ at m/z 58.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the 5-Br-DMT molecule.

Wavenumber (cm ⁻¹)	Assignment
3148	N-H stretch (indole)
1564	C=C stretch (aromatic)
1456	C-H bend
1348	C-N stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

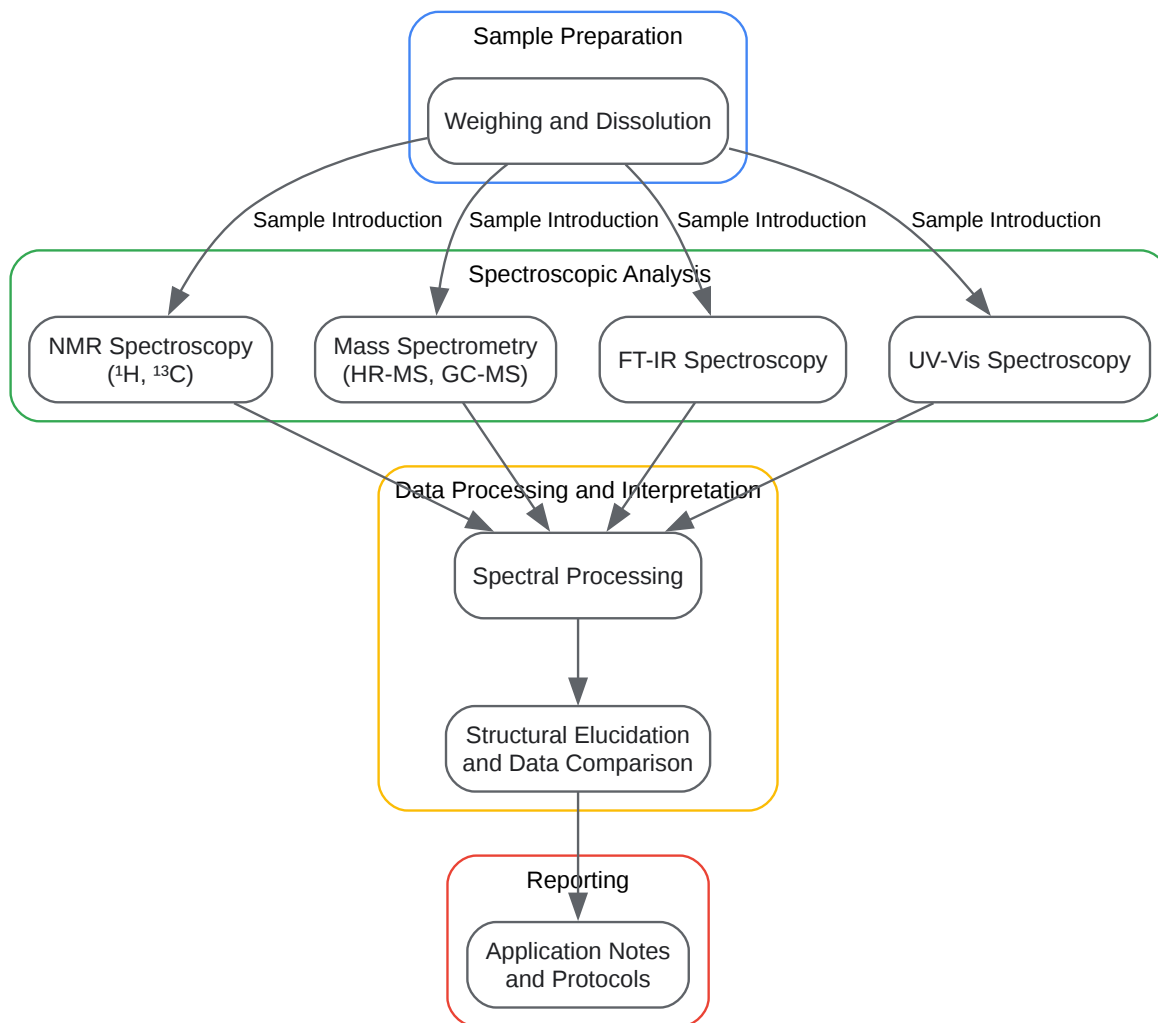
UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be used for quantification.

λ_{max} (nm)	Solvent
227	Not specified

Experimental Protocols

General Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like **5-bromo-N,N-dimethyltryptamine**.



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General workflow for spectroscopic analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **5-bromo-N,N-dimethyltryptamine** sample (5-20 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., Chloroform-d (CDCl_3), Methanol-d₄ (CD_3OD), or Dimethyl sulfoxide-d₆ (DMSO-d_6))
- NMR tubes (5 mm)
- Volumetric flask and pipette
- Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

- Sample Preparation:
 - Accurately weigh the 5-Br-DMT sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
 - If an internal standard is used, add a small amount of TMS to the solvent.
 - Transfer the solution to an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - Acquire the ^1H spectrum using a standard pulse program.
 - Acquire the ^{13}C spectrum. A proton-decoupled pulse sequence is typically used.

- For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
- Data Processing:
 - Apply Fourier transformation to the raw data (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
 - Integrate the peaks in the ^1H spectrum.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time and mass fragmentation pattern of 5-Br-DMT.

Materials:

- **5-bromo-N,N-dimethyltryptamine** sample
- Volatile solvent (e.g., methanol, ethyl acetate)
- GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 100 $\mu\text{g/mL}$) in a suitable volatile solvent.
- Instrumental Parameters (example):[\[6\]](#)
 - Injector Temperature: 280 $^{\circ}\text{C}$
 - Injection Volume: 1 μL

- Split Mode: 1:5
- Carrier Gas: Helium
- Oven Temperature Program: Start at an appropriate temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).
- MS Transfer Line Temperature: ~280 °C
- Ion Source Temperature: ~230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-550
- Data Acquisition:
 - Inject the sample into the GC-MS.
 - Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 5-Br-DMT.
- Data Analysis:
 - Determine the retention time of the 5-Br-DMT peak.
 - Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Protocol 3: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of 5-Br-DMT to identify its functional groups.

Materials:

- **5-bromo-N,N-dimethyltryptamine** sample (solid)
- ATR-FTIR spectrometer

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Acquire a background spectrum of the empty ATR crystal.
- Sample Analysis:
 - Place a small amount of the solid 5-Br-DMT sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
 - Identify and label the characteristic absorption bands.

Protocol 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of 5-Br-DMT.

Materials:

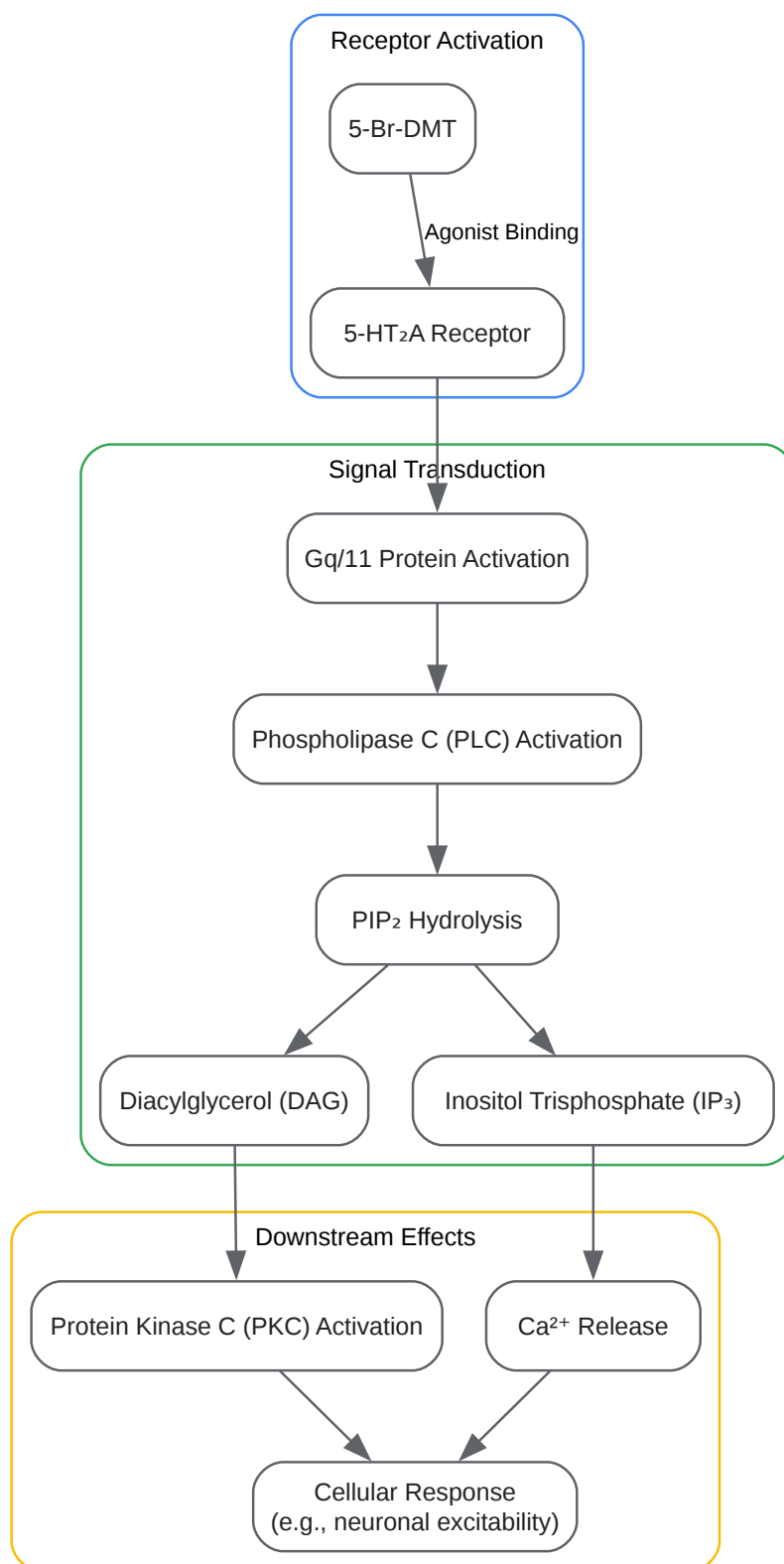
- **5-bromo-N,N-dimethyltryptamine** sample
- Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
- Quartz cuvettes
- UV-Vis spectrophotometer

Procedure:

- Sample Preparation:
 - Prepare a stock solution of 5-Br-DMT of a known concentration in the chosen solvent.
 - Prepare a series of dilutions from the stock solution.
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up.
 - Set the desired wavelength range (e.g., 200-400 nm).
- Data Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
 - Record the absorbance spectra for each of the diluted sample solutions.
- Data Analysis:
 - Determine the wavelength(s) of maximum absorbance (λ_{max}).
 - If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many tryptamines involves interaction with serotonin (5-HT) receptors. The following diagram illustrates a simplified signaling pathway often associated with psychedelic tryptamines that act as agonists at the 5-HT_{2A} receptor.



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Simplified 5-HT_{2A} receptor signaling pathway.

Conclusion

The spectroscopic data and protocols provided in these application notes serve as a valuable resource for the identification and characterization of **5-bromo-N,N-dimethyltryptamine**. While the provided data offers a solid foundation, further research to obtain fully assigned high-resolution 1D and 2D NMR spectra, a detailed mass fragmentation pattern, and a comprehensive IR spectrum would be beneficial for the scientific community. The methodologies described can be adapted and optimized for various research and development applications, contributing to a deeper understanding of this intriguing marine natural product.

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